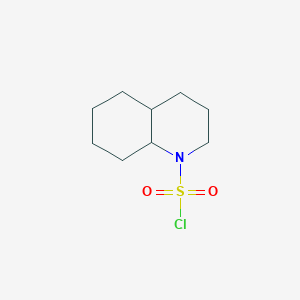

十氢喹啉-1-磺酰氯

描述

Synthesis Analysis

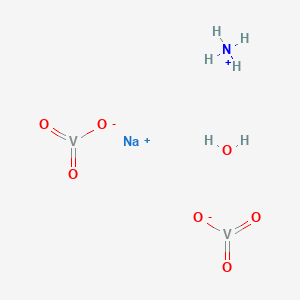

Sulfonyl chlorides, including Decahydroquinoline-1-sulfonyl chloride, can be synthesized by chlorosulfonation . This process involves the reaction of organic compounds with chlorosulfonic acid to form sulfonyl chlorides . Another method involves the oxidation of thiols and disulfides with chlorine dioxide .Chemical Reactions Analysis

Sulfonyl chlorides, including Decahydroquinoline-1-sulfonyl chloride, are highly reactive towards water and other nucleophiles such as ammonia (NH3) . They undergo substitution reactions with various nucleophilic reagents . Sulfonyl chlorides are generally liquids or low melting solids and they are not easily purified by recrystallization or distillation .Physical And Chemical Properties Analysis

Decahydroquinoline-1-sulfonyl chloride is a chemical compound with a molecular weight of 237.75 g/mol. More specific physical and chemical properties are not provided in the search results.科学研究应用

铜催化的磺酰化

使用芳基磺酰氯作为磺酰化试剂,氨基喹啉的铜催化直接 C-H 键磺酰化显示了喹啉环 C5-H 位置的专属反应,耐受广泛的官能团。该方法的多功能性通过合成各种磺酰化产物而得到展示,从而得到有用的化合物 (Hong-Wen Liang 等人,2015 年)。

纳米氧化锆负载的磺酸

纳米氧化锆负载的磺酸 [纳米-ZrO2-SO3H (n-ZrSA)] 已被合成并用作杂环多组分反应的高可回收异相固体酸纳米催化剂,包括六氢喹啉的合成。这种新型纳米催化剂具有成本低、毒性低、易于制备、稳定性好、可重复利用性高和操作简单的优点 (A. Amoozadeh 等人,2016 年)。

8-氨基喹啉酰胺的磺酰化

已经开发出一种铜(I) 介导的 8-氨基喹啉酰胺与磺酰氯磺酰化的简单且温和的方案,提供中等至良好的产率。该方法在空气中进行,具有优异的底物耐受性,突出了其在合成脂肪族磺酰氯衍生产物中的潜力 (Huijie Qiao 等人,2015 年)。

蛋白靶向的磺酰氟探针

已经设计了磺酰氟共价抑制剂,用于蛋白质活性位点中酪氨酸残基的特异性修饰。这种方法允许从复杂的蛋白质组中有效捕获蛋白质,为靶标验证和分子药理学研究提供了一种新方法 (E. Hett 等人,2015 年)。

离子液体作为六氢喹啉合成的催化剂

已经合成了一种新型布朗斯台德酸性离子液体,并将其用作促进六氢喹啉通过一锅多组分缩合的有效催化剂。该方法的特点是产率高、反应时间短,并且催化剂可重复使用,而活性没有明显损失 (M. Ghorbani 等人,2015 年)。

安全和危害

未来方向

Sulfones, molecules containing a sulfonyl (SO2) functional group attached to two carbon substituents, are highly versatile building blocks for organic synthesis . They find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules, including Decahydroquinoline-1-sulfonyl chloride, is of great interest .

属性

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQYEMFKTOEOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decahydroquinoline-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

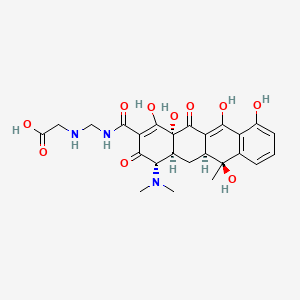

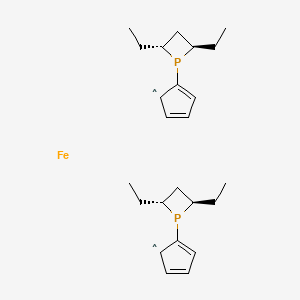

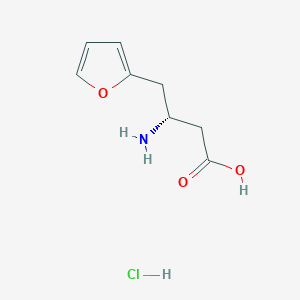

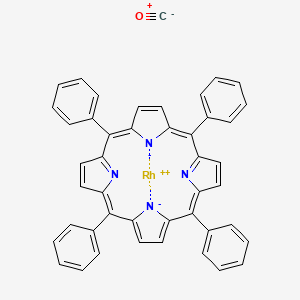

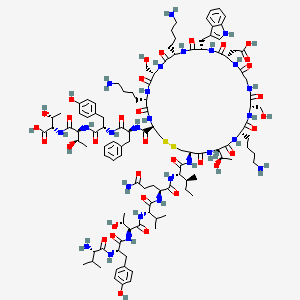

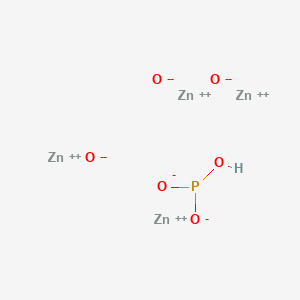

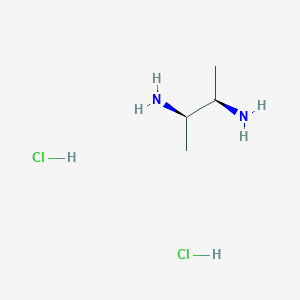

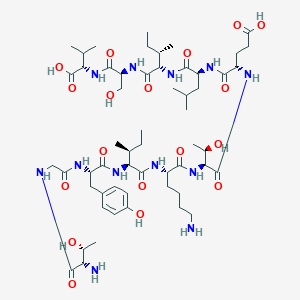

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)